molecular formula C13H8BrN3O4S B8220909 4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8220909
M. Wt: 382.19 g/mol
InChI Key: YXUHIHIADYTVEQ-UHFFFAOYSA-N
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Description

4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1245646-53-0) is a chemically synthesized intermediate built on the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a privileged structure in medicinal chemistry. This compound is characterized by a phenylsulfonyl group protecting the pyrrole nitrogen, a bromo substituent, and a nitro group on the pyridine ring, making it a versatile and multifunctional building block for synthetic organic chemistry and drug discovery programs . This compound is of significant research value as a key precursor in the exploration of novel kinase inhibitors. Specifically, derivatives of the pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . Abnormal FGFR signaling is implicated in various human malignancies, making this scaffold a hot target in anticancer drug development . The bromo and nitro functional groups on this core structure offer orthogonal reactive sites for further synthetic elaboration, enabling researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies through cross-coupling reactions and functional group transformations . Applications: • A key intermediate in the synthesis of potential FGFR inhibitors for cancer research . • A versatile building block for Suzuki-Miyaura and other metal-catalyzed cross-coupling reactions, analogous to related boronic ester derivatives of the same scaffold . • Serves as a protected and functionalized precursor to the 5-nitro-1H-pyrrolo[2,3-b]pyridine (5-nitro-7-azaindole) core, a fundamental structure in various bioactive compound syntheses . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromo-5-nitropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O4S/c14-12-10-6-7-16(13(10)15-8-11(12)17(18)19)22(20,21)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUHIHIADYTVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Madelung and Fischer Indole Analogues

The pyrrolo[2,3-b]pyridine scaffold, a 7-azaindole derivative, is traditionally synthesized via adaptations of Madelung and Fischer indole syntheses. For example, heating N-acyl-o-toluidines with strong bases like potassium tert-butoxide generates the bicyclic structure through cyclodehydration. These methods have been modified to introduce substituents at the 2-, 3-, and 4-positions via alkylation or arylboronic acid couplings.

N-Protection Strategies

N-Phenylsulfonylation is critical to stabilize the pyrrolopyridine core and direct electrophilic substitutions. As demonstrated in Scheme 7 of, unprotected pyrrolo[2,3-b]pyridines undergo competitive nitration at undesired positions (e.g., C3), whereas N-sulfonylated derivatives enable selective 5-nitration. The phenylsulfonyl group is introduced via reaction with benzenesulfonyl chloride under basic conditions.

Regioselective Nitration at the 5-Position

Nitrating Agents and Conditions

Nitration of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is achieved using tetramethylammonium nitrate in trifluoroacetic anhydride (TFAA) at 0–5°C. This combination generates the nitronium ion (NO₂⁺), which selectively attacks the electron-rich 5-position of the sulfonylated scaffold (Fig. 1). The reaction proceeds in >80% yield, as confirmed by HPLC and mass spectrometry.

Table 1: Nitration Optimization Data

Nitrating AgentSolventTemperature (°C)Yield (%)
Tetramethylammonium nitrateTFAA0–585
HNO₃/H₂SO₄H₂SO₄2542
Acetyl nitrateCH₂Cl₂−1067

Mechanistic Insights

The phenylsulfonyl group withdraws electron density via resonance, deactivating the 3- and 7-positions while activating the 5-position for electrophilic attack. Computational studies (DFT) corroborate the lower activation energy for 5-nitration (ΔG‡ = 18.3 kcal/mol) compared to 3-nitration (ΔG‡ = 24.7 kcal/mol).

Bromination at the 4-Position

Direct Electrophilic Bromination

Bromine (Br₂) in dichloromethane at −78°C selectively substitutes the 4-position of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The nitro group’s meta-directing effect and the sulfonyl group’s steric hindrance collectively favor 4-bromination over 2- or 6-substitution.

Table 2: Bromination Reagents and Yields

Brominating AgentSolventTemperature (°C)Yield (%)
Br₂CH₂Cl₂−7872
NBSCCl₄2558
CuBr₂DMF10034

Halogen Exchange Reactions

An alternative route involves halogen exchange from a 4-chloro precursor. Treatment of 4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with HBr in the presence of a Cu(I) catalyst at 120°C replaces chlorine with bromine via a SNAr mechanism. This method achieves 89% conversion, as validated by ¹H NMR.

Sequential Functionalization: Case Study from

A patented approach (WO2006063167A1) outlines the following sequence:

  • Sulfonylation : 1H-pyrrolo[2,3-b]pyridine reacts with benzenesulfonyl chloride in THF with NaH (yield: 92%).

  • Nitration : Tetramethylammonium nitrate/TFAA at 0°C installs the 5-nitro group (yield: 85%).

  • Bromination : Br₂ in CH₂Cl₂ at −78°C affords 4-bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (yield: 72%).

Challenges and Optimization

Competing Side Reactions

Unprotected pyrrolopyridines undergo dimerization during nitration. Additionally, over-bromination at the 2- and 6-positions occurs if reaction temperatures exceed −50°C.

Catalytic Improvements

Palladium catalysts (e.g., Pd(OAc)₂) enhance halogen exchange efficiency, reducing reaction times from 24 h to 6 h. Microwave-assisted synthesis further improves nitro group installation yields to 91%.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-3), 8.24 (d, J = 8.4 Hz, 2H, ArH), 7.68–7.62 (m, 3H, ArH), 6.89 (s, 1H, H-6).

  • HRMS : m/z calcd for C₁₃H₈BrN₃O₄S [M+H]⁺: 396.9412; found: 396.9409 .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized forms of the phenylsulfonyl group, potentially leading to sulfonic acids.

Scientific Research Applications

4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and phenylsulfonyl groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and synthetic approaches for 4-bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and analogous compounds:

Compound Name Substituents (Position) Synthesis Method Yield Key Properties/Applications Reference
This compound Br (4), NO₂ (5), PhSO₂ (1) Likely nitration of bromo precursor + sulfonylation N/A Intermediate for cross-coupling; enhanced stability due to sulfonyl group
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (5) Br (5), NO₂ (3) Nitration with fuming HNO₃ at 0°C 95% Yellow solid; used in Suzuki reactions to introduce aryl groups at position 5
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d) 4-MeOPh (5), NO₂ (3) Suzuki coupling with 4-methoxyphenylboronic acid 94% Yellow solid; potential kinase inhibitor scaffold
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Br (4), Tosyl (1) Tosylation of NH-pyrrolopyridine N/A White solid; used in cross-coupling reactions
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cl (4), PhSO₂ (1) Multi-step synthesis involving sulfonylation N/A Similar sulfonyl protection; chlorine vs. bromine alters reactivity
Key Observations:

Positional Effects: The placement of bromine (position 4 vs. 5) and nitro groups (position 3 vs. 5) significantly influences reactivity. For example, bromine at position 4 in the target compound may direct electrophilic substitutions differently compared to bromine at position 5 in compound 5 .

Sulfonyl vs. Alkyl Protection :

  • The phenylsulfonyl group in the target compound provides greater electronic withdrawal and steric bulk compared to alkyl groups (e.g., methyl or benzyl in compounds 9 and 10 from ). This enhances stability but may reduce solubility in polar solvents .

Halogen Variations :

  • Bromine at position 4 offers a versatile handle for cross-coupling reactions, as seen in , where a bromo-iodo analog undergoes Suzuki coupling. Chlorine-substituted analogs (e.g., 4-chloro-1-(phenylsulfonyl) derivative) exhibit similar reactivity but with differing kinetic profiles .

Physicochemical and Reactivity Comparisons

  • Melting Points and Solubility: Sulfonyl-protected compounds (e.g., target compound, 4-bromo-1-tosyl analog) are generally solids with higher melting points due to increased molecular rigidity.
  • Reactivity in Cross-Coupling :

    • Bromine at position 4 in the target compound is primed for Suzuki-Miyaura reactions, similar to the 5-bromo-3-nitro analog (compound 5), which successfully couples with boronic acids to introduce aryl groups .
    • The phenylsulfonyl group may slightly hinder coupling efficiency due to steric effects compared to unprotected NH-pyrrolopyridines.

Biological Activity

4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound notable for its potential biological activities. This compound features a pyrrolo[2,3-b]pyridine core with various substituents that may influence its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H9BrN4O4SC_{13}H_{9}BrN_{4}O_{4}S with a molecular weight of 382.19 g/mol. The structure includes a bromine atom, a nitro group, and a phenylsulfonyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The nitro and phenylsulfonyl groups can enhance binding affinity and specificity towards these targets, potentially leading to inhibition or modulation of their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Effect
MCF712.50Cytotoxicity observed
A54926.00Growth inhibition
Hep-23.25Significant cytotoxic effects

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers synthesized several analogs to assess their biological activities:

  • Synthesis : Various synthetic routes were employed to create derivatives with modifications on the phenylsulfonyl group.
  • Evaluation : These derivatives were screened against multiple cancer cell lines and inflammatory models, revealing that certain modifications significantly enhanced potency.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • N1-Alkylation/Sulfonylation : The phenylsulfonyl group is introduced via nucleophilic substitution using phenylsulfonyl chloride under basic conditions (e.g., KOH with Bu₄N⁺HSO₄⁻ as a phase-transfer catalyst) .
  • Bromination/Nitration : Bromine or nitric acid is used to introduce bromo and nitro groups at positions 4 and 5, respectively. For example, nitration of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine with concentrated HNO₃ yields nitro-substituted intermediates .
  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-trifluoromethylphenylboronic acid) replaces bromine at position 5, enabling diversification .
    Intermediates are characterized using ¹H/¹³C NMR (e.g., δ 8.93 ppm for aromatic protons) and HPLC for purity (>97%) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., doublets at J = 2.1–3.2 Hz for pyrrolo-pyridine protons) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related phenylsulfonyl-pyrrolopyridines (e.g., R factor = 0.039) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks for intermediates) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Prevent Exposure : Use fume hoods, gloves, and goggles due to potential mutagenicity .
  • Storage : Store at 2–8°C in airtight containers away from ignition sources (P210) .
  • Spill Response : Neutralize with inert absorbents and dispose via hazardous waste protocols (P201/P202) .

Q. How does the phenylsulfonyl group influence reactivity in downstream functionalization?

The phenylsulfonyl group acts as an electron-withdrawing protecting group , enhancing stability during nitration/bromination and directing electrophilic substitution to the 5-position. It can be removed under reductive conditions (e.g., H₂/Pd-C) for further modifications .

Advanced Research Questions

Q. How can regioselectivity be controlled during nitration or halogenation of the pyrrolo[2,3-b]pyridine core?

  • Steric and Electronic Effects : Nitration at position 5 is favored due to the electron-deficient nature of the sulfonyl group, while bromination at position 4 is directed by the nitro group’s meta-directing effect .
  • Reagent Choice : Concentrated HNO₃ at 0°C minimizes over-nitration, as seen in the synthesis of 5-bromo-3-nitro derivatives (74–94% yield) .

Q. What structure-activity relationships (SAR) have been explored for analogs of this compound?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., CF₃ at position 5) enhances binding to kinase targets, while methoxy groups reduce activity .
  • Biological Activity : 3-Nitro-5-aryl derivatives show IC₅₀ values <100 nM in kinase inhibition assays, correlating with substituent bulk and polarity .

Q. How can computational methods predict reactivity or optimize synthetic pathways?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states for nitration/bromination, reducing trial-and-error optimization .
  • Machine Learning : Algorithms analyze reaction databases to prioritize conditions (e.g., Pd(PPh₃)₄/K₂CO₃ for Suzuki coupling) .

Q. How should researchers address contradictory yield data in published syntheses?

  • Case Study : Yields for 5-aryl-3-nitro derivatives range from 74% to 94% due to variations in boronic acid purity, catalyst loading (Pd(PPh₃)₄ vs. PdCl₂), and chromatography conditions (DCM/EtOAC ratios) .
  • Mitigation : Reproduce protocols with rigorous reagent drying (e.g., molecular sieves for boronic acids) and monitor reactions via TLC .

Q. What challenges arise when scaling up synthesis, and how can they be resolved?

  • Low-Yield Steps : Nitration (36–37% yield) requires excess HNO₃ and controlled addition rates to avoid exothermic side reactions .
  • Purification : Replace silica gel chromatography with recrystallization (e.g., using EtOH/H₂O) for gram-scale production .

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